4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid
Description
4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid is a synthetic carboxylic acid derivative characterized by a central butanoic acid backbone substituted with a 4-chlorophenyl amide group and a piperidin-1-yl moiety at the 3-position. Notably, it was listed by CymitQuimica as a discontinued research chemical (Ref: 10-F729417), available in 1g, 5g, and 500mg quantities .
Properties
IUPAC Name |
4-(4-chloroanilino)-4-oxo-3-piperidin-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-11-4-6-12(7-5-11)17-15(21)13(10-14(19)20)18-8-2-1-3-9-18/h4-7,13H,1-3,8-10H2,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLWUHZRWGUUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid typically involves multiple steps, starting with the reaction of 4-chlorophenylamine with a suitable carboxylic acid derivative. One common method is the reaction of 4-chlorophenylamine with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The carbonyl group can be reduced to an alcohol.
Substitution: : The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or neutral medium.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction is usually performed in anhydrous ether or THF.
Substitution: : Common reagents include nucleophiles such as sodium methoxide (NaOCH₃) or sodium cyanide (NaCN). The reaction is often carried out in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: : Formation of 4-chloronitrobenzene.
Reduction: : Formation of 4-chlorophenylamine.
Substitution: : Formation of various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4-arylaminobutanoic acid derivatives, which are structurally diverse and often modified to optimize physicochemical properties or biological activity. Below is a comparative analysis with key analogs:
Structural Analogues
Physicochemical and Functional Comparisons
- Lipophilicity (XLogP3): The target compound’s estimated XLogP3 (~1.5) is higher than analogs like 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid (1.4) due to the piperidine ring’s reduced polarity compared to piperazine . The trifluoromethyl-containing analog has significantly higher lipophilicity (~3.0), which may enhance membrane permeability but reduce aqueous solubility.
- Hydrogen Bonding: The presence of a single hydrogen bond donor (amide NH) and four acceptors (two carbonyl oxygens, piperidine N, and carboxylic acid) contrasts with analogs like (-)-4'-chlorotartranilic acid, which has three donors (two hydroxyls and one amide NH) and five acceptors . This difference could influence target binding or solubility.
- Stereochemical Complexity: (-)-4'-Chlorotartranilic acid highlights the role of stereochemistry, as its (2S,3S) configuration introduces additional hydrogen-bonding interactions absent in the achiral target compound.
Key Research Findings
- Piperidine vs.
- Chlorophenyl vs. Fluorophenyl: Fluorine substitution (as in ) reduces steric bulk and increases electronegativity, which may improve binding to polar enzyme active sites.
- Steric Effects: The trifluoromethyl group in introduces steric hindrance and electron-withdrawing effects, which could modulate receptor affinity or metabolic degradation rates.
Biological Activity
4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid, a compound with significant pharmacological potential, has garnered interest due to its diverse biological activities. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, which is commonly associated with various pharmacological activities, including analgesic and anti-inflammatory effects.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In a study evaluating a series of piperidine derivatives, significant antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, with moderate activity against other strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 18 |
| Compound B | Bacillus subtilis | 15 |
| Compound C | Staphylococcus aureus | 12 |
| Compound D | Escherichia coli | 10 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been tested for its inhibitory effects on acetylcholinesterase (AChE) and urease. The results indicated that certain derivatives exhibited strong inhibitory activity against these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound B | Urease | 0.63 ± 0.001 |
Hypoglycemic Activity
In addition to its antibacterial and enzyme-inhibiting properties, the compound has been investigated for its hypoglycemic effects. Compounds within this class have shown potential in regulating plasma glucose levels, making them candidates for diabetes management .
Case Studies
A recent study focused on the pharmacological behavior of synthesized piperidine derivatives highlighted their effectiveness in various biological assays. The study utilized in silico docking studies to elucidate the interactions between these compounds and target proteins, providing insights into their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
